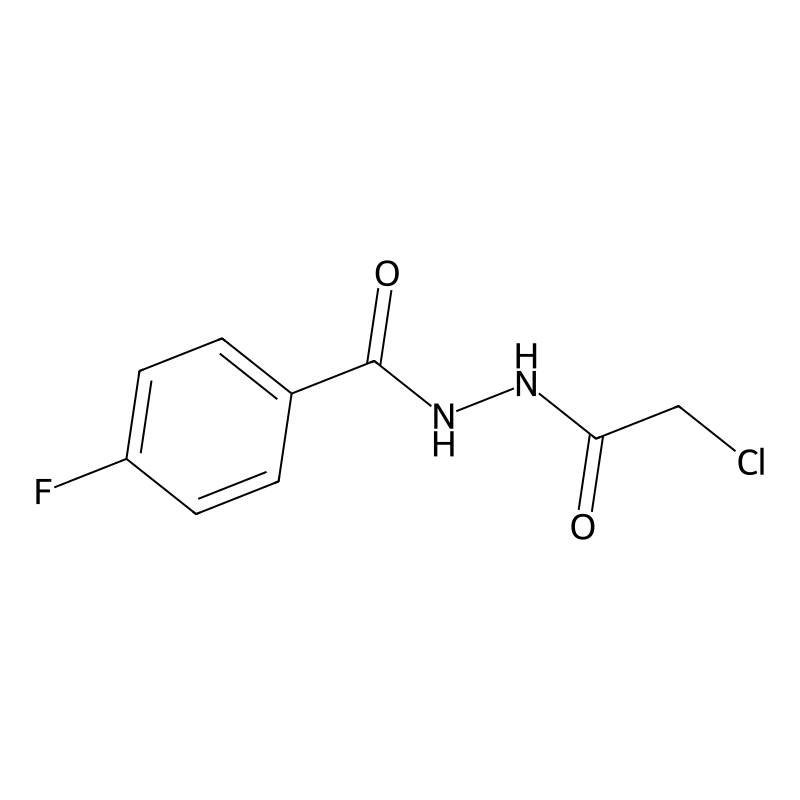N'-(2-chloroacetyl)-4-fluorobenzohydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N'-(2-chloroacetyl)-4-fluorobenzohydrazide is a chemical compound with the molecular formula and a molecular weight of approximately 230.62 g/mol. The compound features a hydrazide functional group, which is characterized by the presence of a hydrazine moiety () attached to a carbonyl group. This structure is further modified by the introduction of a 2-chloroacetyl group and a 4-fluorobenzene ring, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and material science .
There is no current information available on the mechanism of action of N'-(Chloroacetyl)-4-fluorobenzohydrazide.
- Hydrazone Formation: Reacting with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
- Acylation Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other nucleophiles.
- Condensation Reactions: The compound can engage in condensation reactions with suitable electrophiles, leading to the formation of more complex molecules.
These reactions make N'-(2-chloroacetyl)-4-fluorobenzohydrazide a versatile building block in organic synthesis .
The synthesis of N'-(2-chloroacetyl)-4-fluorobenzohydrazide typically involves the following steps:
- Starting Materials: The synthesis begins with 4-fluorobenzohydrazide and chloroacetyl chloride.
- Reaction Conditions: The two reactants are combined under controlled conditions, often using a solvent such as dichloromethane or ethanol.
- Reaction Mechanism: The chloroacetyl chloride reacts with the amine group of the hydrazide, leading to acylation.
- Purification: The crude product is purified through recrystallization or chromatography techniques to obtain the final product in high purity.
This method allows for efficient synthesis while maintaining the integrity of functional groups .
N'-(2-chloroacetyl)-4-fluorobenzohydrazide has several potential applications:
- Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various diseases.
- Material Science: Its unique chemical properties could be utilized in creating novel materials with specific functionalities.
- Biochemical Research: It may be employed as a biochemical probe in proteomics and other areas of biological research .
N'-(2-chloroacetyl)-4-fluorobenzohydrazide shares structural similarities with several other compounds that contain hydrazide functionalities or halogenated aromatic rings. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N'-(chloroacetyl)-benzohydrazide | Contains a benzohydrazide structure without fluorine | |
| N'-(2-bromoacetyl)-4-fluorobenzohydrazide | Similar structure but with bromine instead of chlorine | |
| N'-(acetyl)-4-fluorobenzohydrazide | Lacks halogen substitution on the acetyl group |
These compounds illustrate variations in halogenation and substituent groups that can influence biological activity and chemical reactivity. The presence of fluorine in N'-(2-chloroacetyl)-4-fluorobenzohydrazide may provide unique advantages in terms of pharmacological properties compared to its analogs .








